(−)-11-nor-9-carboxy-Δ
()-11-nor-9-carboxy-Delta9-THC-d3 (solution)
CAS No.: 130381-15-6
Cat. No.: VC0172168
Molecular Formula: C21H28O4
Molecular Weight: 347.469
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130381-15-6 |
|---|---|
| Molecular Formula | C21H28O4 |
| Molecular Weight | 347.469 |
| IUPAC Name | (6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid |
| Standard InChI | InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m1/s1/i1D3 |
| Standard InChI Key | YOVRGSHRZRJTLZ-FWHYEAKOSA-N |
| SMILES | CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O |
| Appearance | Assay:≥99% deuterated forms (d1-d3)A solution in methanol |
Introduction
(-)-11-nor-9-carboxy-Δ9-THC-d3 is a deuterium-labeled compound derived from the primary psychoactive component of cannabis, Δ9-tetrahydrocannabinol (Δ9-THC). This compound is specifically used as a reference standard in analytical chemistry, particularly in the detection and quantification of cannabinoids and their metabolites in biological samples.
Metabolic Pathway of Δ9-THC
Δ9-THC undergoes extensive metabolism in the human body, primarily through the liver. The main phase I metabolites include 11-hydroxy-Δ9-THC and 11-nor-9-carboxy-Δ9-THC. The latter is further metabolized and excreted in urine, making it a key target for drug testing and forensic analysis .
Metabolic Pathway
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Δ9-THC → 11-Hydroxy-Δ9-THC (Active Metabolite)
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11-Hydroxy-Δ9-THC → 11-Nor-9-Carboxy-Δ9-THC (Major Metabolite)
Applications in Analytical Chemistry
(-)-11-nor-9-carboxy-Δ9-THC-d3 is used as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) analyses. This application ensures precise quantification of cannabinoids and their metabolites in biological samples, such as blood and urine .
Analytical Techniques
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LC-MS/MS: Utilized for its high sensitivity and specificity in detecting cannabinoids in complex matrices.
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GC-MS: Offers robustness and reliability in the analysis of volatile compounds.
Research Findings and Implications
Recent studies have highlighted the importance of understanding the metabolic pathways of cannabinoids, including the formation of saturated metabolites like 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH), which is a reduced form of 11-nor-9-carboxy-Δ9-THC . These findings underscore the complexity of cannabinoid metabolism and the need for comprehensive analytical methods to detect and quantify these compounds accurately.
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